2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole
Overview
Description
The compound “2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole” is a complex organic molecule that contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The oxazole ring is substituted with a bromophenyl group, a chloromethyl group, and a methyl group at the 2nd, 4th, and 5th positions respectively .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction. The bromophenyl, chloromethyl, and methyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is aromatic and planar. The bromophenyl, chloromethyl, and methyl substituents would add complexity to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution on the phenyl ring, nucleophilic substitution at the chloromethyl group, or reactions at the oxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms would likely make the compound relatively dense and possibly volatile .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO/c1-7-10(6-13)14-11(15-7)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJANIVLWJJYFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Br)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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